molecular formula C21H17N3 B1222482 9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

Cat. No. B1222482
M. Wt: 311.4 g/mol
InChI Key: JOYQBQFJPLXICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole is a member of carbazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Kandemir and Sengul (2015) described the efficient synthesis of novel 3-(benzimidazol-2-yl)- and 3,6-di(benzimidazol-2-yl)-9-ethyl-9H-carbazoles, using a simple approach that involved the condensation of carbazole-3-carbaldehyde with o-phenyldiamines (Kandemir & Sengul, 2015).

Biological Activities

  • Antimicrobial Properties : Research by Salih, Salimon, and Yousif (2016) found that 9H-carbazole derivatives, synthesized from carbazole, demonstrated antimicrobial activities, suggesting potential applications in this field (Salih et al., 2016).

Material Science and Engineering

  • Photophysical Properties for OLEDs : Ma, Guan, Li, and Wang (2012) designed and synthesized novel luminescent molecules based on carbazole and benzimidazole groups. These compounds showed potential as blue emitters or charge blocking materials in organic light-emitting diodes (OLEDs) due to their fluorescence and large HOMO-LUMO band gaps (Ma et al., 2012).

Electronic and Polymeric Materials

  • Memory Characteristics in Polyimides : Zhao, Peng, Zhu, Song, Wang, and Shen (2016) synthesized novel soluble aromatic polyimides from asymmetrical carbazole-based diamines. These polymers exhibited high thermal stability and were used in resistive switching devices, showing potential in memory storage technology (Zhao et al., 2016).

properties

Product Name

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole

InChI

InChI=1S/C21H17N3/c1-5-11-19-15(7-1)16-8-2-6-12-20(16)24(19)14-13-21-22-17-9-3-4-10-18(17)23-21/h1-12H,13-14H2,(H,22,23)

InChI Key

JOYQBQFJPLXICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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